2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate
Description
This compound is a tricarboxylated dihydropyrrolo[3,4-c]pyrrole derivative featuring a tert-butyl ester at position 2 and methyl esters at positions 3a and 6a. Its fused bicyclic pyrrolidine-pyrrolidone scaffold is structurally versatile, enabling applications in medicinal chemistry as a rigid backbone for drug design. The tert-butyl group enhances steric protection of the ester moiety, while the methyl esters contribute to moderate polarity.
Properties
IUPAC Name |
5-O-tert-butyl 3a-O,6a-O-dimethyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a,5,6a-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-13(2,3)23-12(20)17-8-14(10(18)21-4)6-16-7-15(14,9-17)11(19)22-5/h16H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRMCVZONLHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNCC2(C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.
Chemical Structure and Properties
- IUPAC Name : tert-butyl rel-(3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Molecular Formula : C15H24N2O6
- Molecular Weight : 328.37 g/mol
- CAS Number : 1823864-72-7
The compound features a dihydropyrrolo structure that is known for its diverse biological activities due to the presence of multiple functional groups capable of interacting with various biological targets.
Research indicates that compounds similar to 2-(tert-butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole derivatives exhibit significant activity against various biological targets. The mechanisms primarily include:
- Inhibition of Kinases : Some derivatives have shown selective inhibition against kinases such as JNK (c-Jun N-terminal kinase), which is implicated in neurodegenerative diseases. For instance, a related compound demonstrated an IC50 value of 2.69 nM against JNK3 .
- Antioxidant Activity : Compounds in this class may exhibit antioxidant properties that protect cells from oxidative stress. This activity is crucial for potential therapeutic applications in conditions characterized by oxidative damage.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Biological Assays and Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Cell Viability Assays : Various derivatives have been tested for cytotoxicity using different cancer cell lines. The results indicate that some derivatives significantly reduce cell viability at specific concentrations.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in treating diseases such as cancer and neurodegenerative disorders. Notably, improvements in behavioral outcomes were observed in models treated with these compounds compared to controls.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related dihydropyrrolo compound in a mouse model of Alzheimer's disease. The treatment group exhibited reduced amyloid plaque formation and improved cognitive function compared to the control group.
Case Study 2: Anti-cancer Properties
In another study focusing on breast cancer cell lines, a derivative of the target compound was shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent with fewer side effects.
Comparison with Similar Compounds
Structural Comparison
Key structural distinctions among related compounds include substituent diversity, stereochemistry, and functionalization patterns:
Key Observations :
Physicochemical Properties
Limited data are available for direct comparison, but substituent effects can be inferred:
- Solubility : The target compound’s methyl and tert-butyl esters likely reduce polarity compared to ethyl or nitrophenyl groups () .
- Stability : The tert-butyl group () enhances hydrolytic stability relative to smaller esters .
- Melting Points : While the target compound’s melting point is unspecified, related imidazo-pyridine derivatives () exhibit high melting points (243–245°C), suggesting crystalline stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
